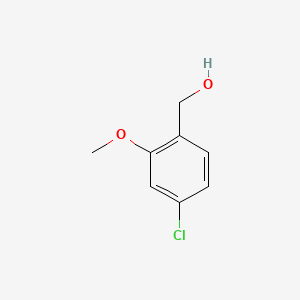

4-Chloro-2-methoxybenzyl alcohol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(4-chloro-2-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXPZAITCCIOIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55685-75-1 | |

| Record name | 4 Chloro-2-methoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Selective Functionalization:the Hydroxyl Group of 4 Chloro 2 Methoxybenzyl Alcohol Can Be Selectively Transformed Under Neutral Conditions. for Instance, a Rapid and Chemoselective Chlorination of Benzyl Alcohols Using 2,4,6 Trichloro 1,3,5 Triazine Tct and Dmso Has Been Developed.organic Chemistry.orgthis Method is Highly Selective for Benzyl Alcohols over Aliphatic Alcohols and Proceeds Under Mild Conditions, Making It Suitable for Complex Substrates with Sensitive Functional Groups.organic Chemistry.orgapplying This to 4 Chloro 2 Methoxybenzyl Alcohol Would Yield 4 Chloro 1 Chloromethyl 2 Methoxybenzene, a Highly Reactive Intermediate for Further Synthetic Elaboration.

The continued development of such catalytic systems and selective reactions will undoubtedly expand the synthetic utility of 4-chloro-2-methoxybenzyl alcohol, solidifying its role as a key building block for future innovations in medicine, materials, and chemical biology.

Advanced Spectroscopic and Computational Characterization of 4 Chloro 2 Methoxybenzyl Alcohol

High-Resolution Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural confirmation of 4-Chloro-2-methoxybenzyl alcohol rely on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and the electronic environment of individual nuclei, collectively offering an unambiguous characterization of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical structure and connectivity of this compound.

In ¹H NMR analysis of this compound, the spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of these signals are used to assign them to specific protons.

Aromatic Protons: The three protons on the benzene ring are expected to appear in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the chloro, methoxy (B1213986), and benzyl (B1604629) alcohol substituents.

Methylene Protons (-CH₂OH): The two protons of the benzylic alcohol group are chemically equivalent and are anticipated to produce a singlet.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are also equivalent and will typically appear as a sharp singlet in a distinct region of the spectrum.

Hydroxyl Proton (-OH): The proton of the alcohol group often appears as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H) | 6.8 - 7.5 | Multiplet | 3H |

| Methylene (-CH₂OH) | ~4.6 | Singlet | 2H |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will generate a distinct signal.

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The carbons directly bonded to the electronegative oxygen and chlorine atoms (C-O and C-Cl) will be shifted further downfield.

Methylene Carbon (-CH₂OH): The carbon of the methylene group is expected to appear in the aliphatic region of the spectrum.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will also produce a signal in the aliphatic region, typically around 55-60 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-O) | 155 - 160 |

| Aromatic (C-Cl) | 130 - 135 |

| Aromatic (C-H & C-C) | 110 - 130 |

| Methylene (-CH₂OH) | 60 - 65 |

Two-dimensional (2D) NMR experiments are powerful tools for establishing the precise connectivity within a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For this compound, this would primarily confirm the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.govcolumbia.edu This would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its known proton signal from the ¹H NMR spectrum. nih.gov For instance, the methylene proton signal would correlate with the methylene carbon signal.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

In the analysis of this compound, the GC component separates the compound from any solvents, impurities, or byproducts. The retention time from the GC is a characteristic property that can be used for identification under specific experimental conditions.

Following separation, the compound enters the mass spectrometer. The resulting mass spectrum provides key information for identification. The molecular ion peak [M]⁺ would be observed at an m/z value corresponding to the molecular weight of the compound (172.61 g/mol ). nih.gov A critical feature for chlorine-containing compounds is the isotopic pattern; a characteristic [M+2]⁺ peak will be observed with approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. The NIST Mass Spectrometry Data Center assigns the reference number 364072 to the GC-MS data for this compound. nih.gov

Table 3: GC-MS Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₈H₉ClO₂ | Confirms elemental composition. |

| Molecular Weight | 172.61 g/mol | Basis for the molecular ion peak. nih.gov |

| Molecular Ion Peak [M]⁺ | m/z ≈ 172 | Confirms the molecular weight. |

| Isotopic Peak [M+2]⁺ | m/z ≈ 174 | Confirms the presence of one chlorine atom. |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. By measuring the absorption or scattering of light, these techniques can identify the specific functional groups present within a molecule, as each group has characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum provides a unique "fingerprint" based on the molecule's functional groups. upi.edu For this compound, the key functional groups are the hydroxyl (-OH) group, the methoxy (-OCH₃) group, the chlorosubstituted aromatic ring, and the benzyl C-O bond.

The FTIR spectrum of a substituted benzyl alcohol typically displays several characteristic absorption bands:

A broad, strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration, with the broadening resulting from intermolecular hydrogen bonding. masterorganicchemistry.comacs.org

Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹. theaic.org

Aliphatic C-H stretching from the methylene (-CH₂) and methoxy (-CH₃) groups are observed just below 3000 cm⁻¹. theaic.org

The C-O stretching vibration of the primary alcohol is a strong band typically found in the 1000-1075 cm⁻¹ range. spectroscopyonline.com

Aromatic ethers exhibit a characteristic aryl-O stretch between 1230-1270 cm⁻¹. upi.edu

Vibrations associated with the substituted benzene ring, including C=C stretching and C-H bending, appear in the fingerprint region (approximately 1600-600 cm⁻¹). upi.edu

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-O Stretch (Aryl Ether) | 1230 - 1270 | Strong |

| C-O Stretch (Primary Alcohol) | 1000 - 1075 | Strong |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly useful for analyzing non-polar bonds and symmetric vibrations. The phenyl ring breathing mode in benzyl alcohol, for instance, gives a very strong Raman band near 1002 cm⁻¹. researchgate.net

For this compound, Raman spectroscopy would be expected to clearly resolve the vibrations of the aromatic ring system and the C-Cl bond. Key expected signals would include:

Aromatic C-H stretching vibrations from 3000-3100 cm⁻¹.

A strong phenyl ring breathing mode.

In-plane C-H bending modes.

A characteristic signal for the C-Cl stretching vibration, typically found in the lower wavenumber region.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Phenyl Ring Breathing | ~1000 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

X-ray Diffraction Analysis (for Crystalline Derivatives)

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. When a beam of X-rays is directed at a single crystal, the electrons of the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles, can be determined.

While this compound may be a solid or liquid at room temperature, this analysis is most applicable to its stable crystalline derivatives. If a suitable single crystal of a derivative (e.g., an ester or a hydrazone) were formed, XRD analysis would provide unambiguous proof of its molecular structure and stereochemistry. This technique is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the packing of molecules in the solid state.

Quantum Chemical Calculations and Theoretical Modeling

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to model molecular properties. DFT provides a balance between accuracy and computational cost, making it a widely used method for studying the electronic structure and geometry of molecules.

Geometry Optimization: This process involves calculating the molecule's potential energy surface to find the lowest energy conformation, known as the optimized geometry. For this compound, DFT calculations would determine the most stable arrangement of the atoms, including the rotational positions (dihedral angles) of the hydroxymethyl (-CH₂OH) and methoxy (-OCH₃) groups relative to the benzene ring.

Vibrational Frequencies: Following geometry optimization, the vibrational frequencies of the molecule can be calculated. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). The resulting theoretical frequencies and their corresponding atomic motions (vibrational modes) can be directly compared to experimental FTIR and Raman spectra. This comparison is invaluable for making definitive assignments of the observed spectral bands to specific molecular vibrations, aiding in the complete interpretation of the experimental data. For example, DFT could be used to assign the specific C-O stretching and OH bending modes, which might be coupled or difficult to distinguish experimentally.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR/Raman Frequencies)

Computational methods, particularly Density Functional Theory (DFT), are highly effective in predicting spectroscopic parameters. These predictions are crucial for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for protons (¹H) and carbon-13 (¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The chemical shifts are influenced by the electronic environment of each nucleus. For this compound, the electron-withdrawing nature of the chlorine atom and the electron-donating methoxy group, along with the hydroxyl group of the alcohol, create a distinct electronic distribution on the benzene ring, leading to a unique pattern of chemical shifts. Predicted values are typically reported relative to a standard, such as Tetramethylsilane (TMS).

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following data is illustrative and based on typical shifts for similar structures. Actual calculated values would require a specific DFT study.

IR/Raman Frequencies: Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational frequency calculations can predict the wavenumbers and intensities of these modes. For this compound, key predicted vibrations would include the O-H stretch of the alcohol, C-H stretches of the aromatic ring and methyl/methylene groups, C-O stretches of the ether and alcohol, and the C-Cl stretch. Experimental IR and Raman spectra are available for this compound, showing characteristic peaks that can be assigned with the aid of computational predictions. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy and hydroxyl groups. The LUMO is likely distributed over the aromatic ring, with significant contributions from the region near the electron-withdrawing chlorine atom.

Interactive Table: Predicted FMO Properties Note: The energy values are illustrative, based on typical DFT calculations for similar aromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate electrostatic potential. MEP maps are invaluable for predicting how a molecule will interact with other charged species.

In the MEP map of this compound:

Red regions (negative potential) would be concentrated around the electronegative oxygen atoms of the hydroxyl and methoxy groups, as well as the chlorine atom. These are sites susceptible to electrophilic attack.

Blue regions (positive potential) would be located around the hydrogen atoms, particularly the hydroxyl proton, making them sites for nucleophilic attack.

Green regions indicate neutral potential.

This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and in predicting the sites of chemical reactions.

Natural Bond Orbital (NBO) Analysis for Electronic Structure

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions (delocalization) between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, NBO analysis would reveal:

The nature of the covalent bonds (e.g., C-C, C-H, C-O, C-Cl).

The hybridization of atomic orbitals.

Thermochemical and Kinetic Studies using Computational Methods

Computational methods can be used to calculate key thermochemical properties, providing insight into the stability and energy of a molecule. These properties are typically calculated from the vibrational frequencies obtained from a DFT calculation.

Interactive Table: Predicted Thermochemical Properties Note: These values are representative and would need to be specifically calculated for the molecule.

Kinetic Studies: Computational chemistry can also model reaction pathways and determine activation energies for reactions involving this compound. For example, the kinetics of its oxidation or esterification could be studied by locating the transition state structures and calculating the energy barriers for these transformations. This information is vital for understanding reaction mechanisms and predicting reaction rates.

Role of 4 Chloro 2 Methoxybenzyl Alcohol As a Building Block in Complex Chemical Synthesis

Construction of Advanced Molecular Architectures

The strategic placement of the chloro and methoxy (B1213986) groups on the benzyl (B1604629) alcohol scaffold enhances its utility in building sophisticated molecular structures. These substituents influence the reactivity of the aromatic ring and the benzylic position, enabling selective transformations that are crucial for the synthesis of targeted compounds in various sectors of the chemical industry.

4-Chloro-2-methoxybenzyl alcohol is a recognized intermediate in the development of new therapeutic agents. chemimpex.com Its structure is incorporated as a key fragment in the synthesis of complex bioactive molecules. For instance, it is utilized in the preparation of piperidine (B6355638) derivatives intended for therapeutic use. gccpo.org A common initial step in these synthetic pathways involves the conversion of the alcohol's hydroxyl group into a more reactive species. For example, treatment with thionyl chloride effectively transforms this compound into 4-chloro-2-methoxybenzyl chloride. gccpo.orggoogleapis.com This chloride is a potent electrophile, primed for subsequent reactions to build more elaborate molecular structures, such as heterocyclic compounds with potential applications as GLP-1 agonists. google.com Research has also highlighted its role as an intermediate in the synthesis of compounds with potential anti-inflammatory and analgesic properties. chemimpex.com

Beyond pharmaceuticals, this compound and its derivatives are valuable intermediates in the synthesis of agrochemicals. chemimpex.com The specific combination of the chloro and methoxy groups on the phenyl ring is a structural motif used to construct molecules with desired pesticidal or herbicidal activities. The compound serves as a foundational building block, with its structural features being exploited in the formulation of various pesticides.

The compound is a key starting material for creating a variety of heterocyclic structures, which are core components of many functional molecules. For example, its derivative, 4-chloro-2-methoxybenzyl chloride, is used in multi-step syntheses to produce complex piperidine-based molecules. gccpo.org These synthetic routes leverage the reactivity of the benzyl chloride to attach the (4-chloro-2-methoxy)phenylmethyl moiety to a heterocyclic core. Furthermore, the alcohol has been identified as a precursor in the synthesis of other complex heterocyclic systems, such as those investigated for their potential as GLP-1 agonists in pharmaceutical research. google.com

A critical application of this compound in advanced synthesis is its role in reactions that form new carbon-carbon bonds. A clear illustration is the synthesis of 2-(4-Chloro-2-methoxyphenyl)acetic acid, a valuable chemical intermediate. This multi-step conversion demonstrates how the alcohol functionality is strategically manipulated to achieve C-C bond formation.

The process begins with the chlorination of the alcohol, followed by a nucleophilic substitution with cyanide, which introduces a new carbon atom, and concludes with hydrolysis to yield the final carboxylic acid. This sequence is a classic example of chain extension at the benzylic position.

Table 1: Synthesis of 2-(4-Chloro-2-methoxyphenyl)acetic acid

| Step | Reactant | Reagent(s) | Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | Thionyl chloride (SOCl₂) | 4-Chloro-2-methoxybenzyl chloride | Activation of the hydroxyl group for substitution. |

| 2 | 4-Chloro-2-methoxybenzyl chloride | Sodium cyanide (NaCN) | 4-Chloro-2-methoxyphenylacetonitrile | Formation of a new carbon-carbon bond. |

This table outlines the reaction pathway from this compound to 2-(4-Chloro-2-methoxyphenyl)acetic acid, highlighting the key carbon-carbon bond forming step.

Contributions to Materials Science Research

The utility of benzyl alcohol derivatives extends into the realm of materials science, where they can serve as precursors to polymers and other advanced materials. While specific research on this compound in this area is emerging, the applications of its close chemical relatives provide strong indicators of its potential.

Derivatives of benzyl alcohol are explored in the development of novel polymers and coatings. For instance, the related compound p-methoxybenzyl alcohol is used as a raw material in the preparation of new polymer dielectric films. This suggests that this compound, with its additional chloro-substituent, could be investigated as a monomer or modifying agent for creating specialized polymers. The presence of the chlorine atom could potentially impart properties such as flame retardancy or altered dielectric constants, making it a target for research in functional materials and polymer chemistry.

Applications in Advanced Coatings

While direct, large-scale industrial use of this compound as a primary component in coatings is not extensively documented, the broader class of substituted benzyl alcohols plays a significant role as modifiers in reactive epoxy systems. google.com Benzyl alcohol and its derivatives are often used as solvents and diluents in the production of epoxy resins and coatings. vynova-group.com They can act as viscosity enhancers and promote the reaction between epoxy resins and amine curing agents, improving the final properties of the coating. vynova-group.comsuzehg.com

A patent for the use of substituted benzyl alcohols in reactive epoxy systems highlights their function as modifiers. google.com In this context, compounds like this compound could theoretically be incorporated to:

Enhance Chemical Resistance: The presence of a stable chloro-aromatic moiety can contribute to the coating's resistance to chemical degradation.

Improve Adhesion: The polarity imparted by the methoxy and hydroxyl groups can improve adhesion to various substrates. google.com

Modify Curing Profiles: As a reactive component, it can influence the cross-linking density and curing time of the epoxy system.

These compounds can be added to formulations that also include pigments, stabilizers, leveling agents, and other additives to produce high-quality, durable coatings. google.com

Interdisciplinary Applications in Chemical Biology (Synthesis of Chemical Probes)

A significant application of sophisticated building blocks like this compound is in the synthesis of chemical probes for chemical biology. These probes are specially designed molecules used to study biological systems, track cellular processes, or identify the targets of bioactive compounds. The synthesis of such probes requires intermediates with specific functional groups that allow for precise, sequential chemical modifications.

The structural framework of this compound is relevant to the synthesis of complex, biologically active molecules. For instance, while not a direct precursor, its substituted phenyl methanol (B129727) core is a common motif in medicinal chemistry. The hydroxyl group can be readily converted into a more reactive species, such as a benzyl bromide, which is a key intermediate for alkylation reactions. lookchem.com This functionality is crucial for linking the benzyl scaffold to other parts of a larger molecule, a common strategy in building complex probes.

The development of tag-assisted liquid-phase peptide synthesis has also utilized hydrophobic benzyl alcohols as soluble supports, demonstrating the utility of this class of compounds in synthesizing bioactive peptides, another important category of chemical probes. nih.gov

Future Directions in Synthetic Design and Application

The true potential of this compound lies in its application in modern, cutting-edge synthetic methodologies that aim to build molecular complexity efficiently.

Conclusion and Future Perspectives

Current Impact on Academic and Industrial Chemical Synthesis

4-Chloro-2-methoxybenzyl alcohol currently serves as a fundamental starting material and intermediate in various synthetic pathways. Its commercial availability from numerous chemical suppliers facilitates its use in research and development. lookchem.comthermofisher.comsigmaaldrich.cn The primary utility of this compound lies in its role as a precursor for more complex molecules, where the chloro and methoxy (B1213986) substituents provide handles for further functionalization and influence the reactivity of the benzylic alcohol.

In industrial synthesis, substituted benzyl (B1604629) alcohols are crucial components for the creation of a wide array of products. This compound is specifically used as a reactant in the synthesis of other chemical intermediates. For instance, it can be converted to 4-chloro-2-chloromethyl-1-methoxy-benzene, a compound that can be employed in subsequent synthetic steps. The presence of the halogen and ether groups allows for a range of chemical transformations, making it a valuable building block for creating libraries of compounds for screening purposes, particularly in the pharmaceutical and agrochemical sectors.

Emerging Research Avenues and Challenges

The scientific community is continually exploring novel applications for functionalized molecules like this compound. Key emerging areas of research include its use in photocatalysis and the development of new catalytic transformations.

Photocatalysis: Research on structurally similar compounds, such as 4-methoxybenzyl alcohol, has demonstrated their potential in photocatalytic oxidation reactions to produce the corresponding aldehydes. medchemexpress.com This suggests a promising avenue for the selective oxidation of this compound to 4-chloro-2-methoxybenzaldehyde, a valuable aldehyde synthon, under mild, environmentally friendly conditions. acs.orgmdpi.com Recent studies have highlighted the ability of benzaldehyde, the product of benzyl alcohol oxidation, to promote auto-photocatalytic processes, which presents both opportunities and challenges in controlling these reactions. chemrxiv.org A significant challenge in this area is achieving high selectivity and yield, avoiding over-oxidation to the carboxylic acid or other side reactions, which requires careful selection of photocatalysts and optimization of reaction conditions. Further research into visible-light-assisted synthesis could also lead to the conversion of this compound into other valuable compounds, such as aryl nitriles. nih.gov

Catalytic Functionalization: The development of novel catalytic methods for the functionalization of benzyl alcohols is an active area of research. nih.govresearchgate.net While direct studies on this compound are not yet widespread, the existing literature on related compounds suggests potential for its use in reactions like dehydrogenative coupling or as a component in multi-component reactions to build molecular complexity rapidly. The challenge lies in developing catalytic systems that are tolerant of the electronic properties imparted by the chloro and methoxy groups and can selectively activate the benzylic alcohol.

Potential for Further Development of this compound as a Chemical Synthon

The most significant potential for this compound lies in its development as a precursor for a specialized protecting group for alcohols and other functional groups. wikipedia.org In organic synthesis, protecting groups are essential for masking reactive sites during chemical transformations elsewhere in a molecule. bham.ac.ukuwindsor.ca

The p-methoxybenzyl (PMB) ether is a widely used protecting group for alcohols, prized for its stability under various conditions and its selective removal through oxidation. nih.gov this compound offers the basis for a new type of substituted benzyl ether protecting group. The electronic effects of the chlorine atom (electron-withdrawing) and the ortho-methoxy group (electron-donating and sterically influencing) would modulate the stability and cleavage conditions of the resulting ether. This could lead to the development of a protecting group with unique properties, potentially offering orthogonality to existing benzyl-type protecting groups. acs.orgconsensus.apprsc.org

Key areas for development include:

Modulated Reactivity: The substituted benzyl group derived from this alcohol could exhibit different rates of cleavage compared to standard PMB or benzyl groups, allowing for sequential deprotection strategies in the synthesis of complex molecules like oligosaccharides or polyketides. bham.ac.uk

Orthogonal Strategies: A major goal in synthetic chemistry is the development of orthogonal protecting groups, which can be removed under specific conditions without affecting others. bham.ac.uk A 4-chloro-2-methoxybenzyl protecting group could be designed to be stable to reagents that cleave other groups like silyl (B83357) ethers or standard benzyl ethers, adding a valuable tool to the synthetic chemist's toolbox. researchgate.netresearchgate.net

Fine-Tuning Properties: Beyond its role in protection, the incorporation of the 4-chloro-2-methoxybenzyl moiety itself can be used to fine-tune the steric and electronic properties of a target molecule, potentially influencing its biological activity or material characteristics.

The systematic investigation of the stability of the 4-chloro-2-methoxybenzyl ether under a wide range of acidic, basic, oxidative, and reductive conditions is necessary to fully characterize its utility and establish it as a reliable and predictable protecting group for routine use in synthesis.

Q & A

What are the most reliable synthetic routes for preparing 4-Chloro-2-methoxybenzyl alcohol with high regioselectivity?

Answer:

The synthesis of this compound typically involves regioselective functionalization of benzyl alcohol derivatives. A common approach includes:

- Electrophilic substitution : Chlorination of 2-methoxybenzyl alcohol using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled conditions to favor substitution at the para position .

- Protection/deprotection strategies : Introducing the methoxy group via Williamson ether synthesis prior to chlorination to avoid overhalogenation .

- Catalytic methods : Transition-metal catalysts (e.g., Pd/Cu systems) for directed ortho/para functionalization, though this requires optimization to suppress side reactions .

Key challenge: Minimizing the formation of 2-chloro-4-methoxy isomers; purity is confirmed via HPLC or GC-MS .

How can NMR spectroscopy distinguish this compound from its structural isomers?

Answer:

¹H NMR :

- The methoxy group (–OCH₃) at C2 appears as a singlet (~δ 3.8 ppm).

- The benzyl alcohol (–CH₂OH) protons split into a singlet (~δ 4.4–4.6 ppm) due to restricted rotation .

- Aromatic protons show a characteristic doublet (J = 8 Hz) at δ 6.8–7.2 ppm for the para-chloro substituent, with coupling patterns distinct from ortho/meta isomers .

¹³C NMR : - The chloro-substituted carbon (C4) resonates at ~δ 128–130 ppm, while the methoxy carbon appears at ~δ 55 ppm .

Advanced tip: NOESY experiments can confirm spatial proximity between –OCH₃ and –CH₂OH groups, ruling out alternative substitution patterns .

What analytical methods are recommended for quantifying trace impurities in this compound during pharmacological studies?

Answer:

- HPLC-PDA/MS : Detects residual solvents (e.g., DCM, THF) and halogenated byproducts (e.g., dichloro derivatives) with limits of detection (LOD) <0.1% .

- ICP-OES : Quantifies heavy metal residues (e.g., Pd, Cu) from catalytic steps, critical for toxicity assessments .

- Headspace GC-MS : Identifies volatile degradation products (e.g., aldehydes from oxidation) under accelerated stability testing (40°C/75% RH) .

How does the electronic environment of this compound influence its reactivity in nucleophilic substitution reactions?

Answer:

The –OCH₃ group at C2 is electron-donating, activating the aromatic ring toward electrophilic attack at C4 (para to –OCH₃). Conversely, the –Cl substituent at C4 is electron-withdrawing, directing nucleophilic substitution (e.g., SNAr) to C6 or C3 positions.

- Mechanistic insight : DFT calculations reveal partial positive charge accumulation at C6, making it susceptible to nucleophilic displacement in reactions with amines or thiols .

- Experimental validation : Kinetic studies using Hammett plots correlate substituent effects with reaction rates in cross-coupling reactions .

What are the challenges in stabilizing this compound against oxidative degradation in aqueous media?

Answer:

The benzyl alcohol moiety is prone to oxidation to 4-chloro-2-methoxybenzaldehyde. Stabilization strategies include:

- pH control : Buffering solutions to pH 5–6 to slow autoxidation .

- Antioxidants : Adding 0.1% BHT (butylated hydroxytoluene) or ascorbic acid to scavenge free radicals .

- Lyophilization : Storing as a lyophilized powder under inert gas (N₂/Ar) to minimize hydrolysis .

Advanced monitoring: Real-time Raman spectroscopy tracks aldehyde formation during storage .

How can computational modeling predict the biological activity of this compound derivatives?

Answer:

- Docking studies : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like serotonin receptors (5-HT₃) by aligning the chloro and methoxy groups with hydrophobic pockets .

- QSAR models : Quantitative Structure-Activity Relationship analysis correlates substituent electronegativity (Cl, OCH₃) with IC₅₀ values in enzyme inhibition assays .

- ADMET prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., logP ~2.1), highlighting potential blood-brain barrier penetration .

What contradictions exist in reported melting points and spectral data for this compound?

Answer:

Discrepancies arise from:

- Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) yield melting points ranging 212–215°C .

- Impurity interference : Residual solvents (e.g., ethanol) depress observed melting points; rigorous recrystallization (hexane/EtOAc) resolves this .

- Spectral calibration : ¹³C NMR shifts vary ±2 ppm across instruments; internal standards (e.g., TMS) ensure reproducibility .

Methodological Emphasis : Each answer integrates techniques (e.g., NMR, HPLC, DFT) and cites evidence to address both foundational and advanced research challenges. Contradictions are resolved via experimental optimization or computational validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.